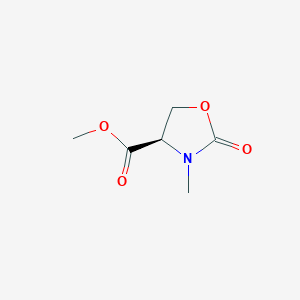![molecular formula C11H7NS B14131650 [1]Benzothieno[2,3-c]pyridine CAS No. 244-90-6](/img/structure/B14131650.png)
[1]Benzothieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1benzothieno[2,3-c]pyridine typically involves multi-step processes. One common method is the Pictet-Spengler reaction , which involves the cyclization of 2-(benzo[b]thien-3-yl)ethylamines with aldehydes . Another widely used method is the Bischler-Napieralski reaction , which involves the cyclization of N-acyl derivatives of 2-(benzo[b]thien-3-yl)ethylamines .
Industrial Production Methods: Industrial production of 1benzothieno[2,3-c]pyridine often employs domino reactions . These reactions involve several sequential steps carried out without isolating intermediate products, leading to higher yields and efficiency . For instance, the cyclization of 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones in polyphosphoric acid is a notable one-pot method for synthesizing substituted 1benzothieno[2,3-c]pyridines .
Análisis De Reacciones Químicas
Types of Reactions: 1Benzothieno[2,3-c]pyridine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides and sulfones.
- Reduction : Reduction reactions can convert the pyridine ring to dihydropyridine or tetrahydropyridine derivatives .
- Substitution : Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothieno[2,3-c]pyridine core .
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Sodium borohydride is frequently used for the reduction of benzothieno[2,3-c]pyridinium salts .
- Substitution : Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions .
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine, tetrahydropyridine derivatives, and various substituted benzothieno[2,3-c]pyridines .
Aplicaciones Científicas De Investigación
1Benzothieno[2,3-c]pyridine has a wide range of applications in scientific research:
- Chemistry : It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds .
- Biology : The compound exhibits significant biological activities, including enzyme inhibition and receptor modulation .
- Medicine : 1Benzothieno[2,3-c]pyridine derivatives have shown promising anticancer, anti-inflammatory, and antimicrobial activities .
- Industry : The compound is used in the development of pharmaceuticals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of 1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound acts as a non-steroidal inhibitor of cytochrome P450 17A1 (CYP17), an enzyme involved in steroidogenesis .
- Receptor Modulation : It modulates various receptors, including androgen receptors, which play a role in prostate cancer .
- Apoptosis Induction : 1Benzothieno[2,3-c]pyridine induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparación Con Compuestos Similares
Similar Compounds:
- Benzothieno[2,3-c]quinolinium : Similar in structure but contains a quinoline ring instead of a pyridine ring .
- Benzofuro[2,3-c]pyridine : Contains a furan ring instead of a thiophene ring .
- Beta-carbolines : Nitrogen analogs of benzothieno[2,3-c]pyridine with similar biological activities .
Uniqueness: 1Benzothieno[2,3-c]pyridine is unique due to its sulfur-containing thiophene ring, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Propiedades
Número CAS |
244-90-6 |
|---|---|
Fórmula molecular |
C11H7NS |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7H |
Clave InChI |
XYABUWLMFQFJND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)








